Pyrimidine-4-sulfinicacid
Description
Evolution of Pyrimidine (B1678525) Chemistry and its Significance in Heterocyclic Systems
The chemistry of pyrimidines, six-membered aromatic heterocycles with two nitrogen atoms at the 1 and 3 positions, has a rich history and profound importance. The pyrimidine ring system is a cornerstone of life, forming the structural basis for the nucleobases cytosine, thymine, and uracil (B121893), which are fundamental components of DNA and RNA. wikipedia.orgscispace.com This biological role makes pyrimidines pivotal in the study of genetics, molecular biology, and medicinal chemistry. scispace.comresearchgate.net
The systematic study of pyrimidines began in the late 19th century, evolving from the investigation of breakdown products of uric acid to sophisticated synthetic methodologies. sharif.edu Today, pyrimidine derivatives are synthesized through various means, including classical condensation reactions, such as the Biginelli reaction, and modern metal-catalyzed cross-coupling strategies. scialert.netnih.gov The pyrimidine core is considered a "privileged scaffold" in drug discovery, as its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. researchgate.netscialert.netnih.gov
Chemically, the pyrimidine ring is π-deficient due to the electronegativity of its two nitrogen atoms, which makes positions 2, 4, and 6 susceptible to nucleophilic attack. wikipedia.orgscialert.net This inherent reactivity allows for extensive functionalization, enabling chemists to create vast libraries of derivatives with tailored electronic and steric properties for applications in materials science and medicinal chemistry. scispace.comacs.org
Chemical Landscape and Research Relevance of Organosulfur Compounds
Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to both biological systems and synthetic chemistry. Sulfur's ability to exist in various oxidation states (from -2 in thiols to +6 in sulfones) imparts a remarkable diversity of chemical functions. This class includes thiols, sulfides, disulfides, sulfoxides, sulfones, and the less stable sulfenic and sulfinic acids. Many organosulfur compounds are found in nature, such as the amino acids cysteine and methionine, and they play crucial roles in protein structure and enzymatic processes.
Sulfinic acids (R-SO₂H) and their salts (sulfinates) are particularly valuable intermediates in modern organic synthesis. rsc.org They serve as versatile building blocks for creating more complex molecules. For instance, they can be transformed into sulfones, sulfonamides, and sulfinate esters. rsc.org Recent methodologies have highlighted their use in solid-phase synthesis, where they can act as traceless linkers to facilitate the construction of diverse molecular libraries, such as 3,4-dihydropyrimidine-2-ones. nih.gov Furthermore, sulfinate salts are effective nucleophiles in transition-metal-catalyzed cross-coupling reactions to form C–S bonds, a key transformation in the synthesis of many pharmaceuticals and agrochemicals.
Positioning of Pyrimidine-4-sulfinic Acid within Modern Organic Synthesis and Chemical Biology
While Pyrimidine-4-sulfinic acid itself is not a widely studied reagent, its structure is highly relevant to contemporary research, primarily through the chemistry of its related derivatives, particularly sulfonylpyrimidines. In chemical biology, heteroaryl sulfones have emerged as important reagents for the selective modification of cysteine residues in proteins. acs.org Studies on 2-sulfonylpyrimidines have shown that they react with thiols, such as glutathione, via nucleophilic aromatic substitution. acs.orgnih.gov In these reactions, the sulfonyl group acts as an excellent leaving group, and a sulfinic acid is generated as a byproduct. nih.gov This positions pyrimidine sulfinic acids as key components in the reaction mechanism of important bioconjugation agents.
The reactivity of these systems is highly tunable based on the substituents on the pyrimidine ring, which allows for the design of reagents with specific reaction rates for targeting particular proteins. acs.orgnih.gov The generation of a pyrimidine sulfinic acid during these processes is an important mechanistic feature.
In organic synthesis, Pyrimidine-4-sulfinic acid can be envisioned as a versatile building block. Based on the known reactivity of other sulfinic acids, it could be used for the synthesis of:
Pyrimidine Sulfones: Through reactions with alkyl or aryl halides.
Pyrimidine Sulfonamides: Via coupling with amines.
Unsymmetrical Sulfoxides: By controlled reaction with organometallic reagents.
The dual functionality of the molecule—a nucleophilic sulfinate group and an electrophilic pyrimidine ring—offers potential for complex molecular constructions.
Properties
Molecular Formula |
C4H4N2O2S |
|---|---|
Molecular Weight |
144.15 g/mol |
IUPAC Name |
pyrimidine-4-sulfinic acid |
InChI |
InChI=1S/C4H4N2O2S/c7-9(8)4-1-2-5-3-6-4/h1-3H,(H,7,8) |
InChI Key |
XYQVYBGQCPWOKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1S(=O)O |
Origin of Product |
United States |
Reactivity and Transformation Pathways of Pyrimidine 4 Sulfinic Acid
Oxidation Reactions of Pyrimidine-4-sulfinic Acid
The oxidation of the sulfinic acid group represents a fundamental transformation pathway for Pyrimidine-4-sulfinic acid. This process elevates the oxidation state of the sulfur atom from +4 to +6, yielding highly stable sulfonic acid derivatives.
The oxidation of sulfinic acids to their corresponding sulfonic acids is a well-established and generally high-yielding transformation. Although specific studies detailing the oxidation of Pyrimidine-4-sulfinic acid are not extensively documented, the general principles of sulfinic acid chemistry suggest that it readily undergoes this conversion. The reaction typically involves treatment with common oxidizing agents. The resulting Pyrimidine-4-sulfonic acid and its derivatives are characterized by the highly stable sulfonyl group (-SO₃H), which is a strong electron-withdrawing group and a good leaving group in nucleophilic substitution reactions.
In related systems, the functionalization of pyrimidine (B1678525) rings with sulfonic acid groups has been noted. For instance, sulfonic acid functionalized silica (B1680970) has been used as an effective catalyst in the synthesis of various pyrimidine-based heterocycles, highlighting the stability and utility of the sulfonic acid moiety in conjunction with the pyrimidine scaffold. semanticscholar.orgnih.gov The general transformation can be represented as follows:
Table 1: General Oxidation of Pyrimidine-4-sulfinic Acid
| Reactant | Typical Oxidizing Agents | Product |
|---|
Mechanistic studies on the oxidation of sulfinic acids generally point towards a process involving the transfer of an oxygen atom from the oxidant to the sulfur atom of the sulfinic acid. In the context of pyrimidines, oxidative processes are complex and can be influenced by substituents on the ring. For example, the direct N-oxidation of pyrimidine rings requires activating substituents to achieve good yields, as the ring itself is otherwise susceptible to decomposition. scialert.netacs.orgclockss.org
Reduction Reactions of Pyrimidine-4-sulfinic Acid
The reduction of the sulfinic acid group offers a pathway to lower sulfur oxidation states, primarily thiols (S-H) and corresponding sulfides or disulfides.
The reduction of sulfinic acids to thiols is a less common but feasible transformation. Strong reducing agents are typically required to effect this conversion. The resulting Pyrimidine-4-thiol is a versatile intermediate. The thiol group is nucleophilic and can participate in various coupling reactions. It can also be readily oxidized back to the sulfinic acid or further to the sulfonic acid. The formation of pyrimidine-thiols is a key step in the synthesis of many biologically active molecules. For instance, 4,6-disubstituted pyrimidin-2-thiols can be synthesized from the reaction of chalcones with thiourea. scialert.netsemanticscholar.org
Table 2: General Reduction of Pyrimidine-4-sulfinic Acid
| Reactant | Typical Reducing Agents | Potential Products |
|---|
Achieving chemo- and regioselective reduction in a molecule with multiple reducible functional groups is a significant synthetic challenge. For pyrimidine derivatives, the focus of selective reduction has often been on other substituents, such as nitro groups. researchgate.net Strategies for the selective reduction of a sulfinic acid group on a pyrimidine ring would depend on the other functional groups present. The choice of reducing agent and reaction conditions would be critical to avoid undesired reactions, such as the reduction of the pyrimidine ring itself. Catalytic hydrogenation is a common method for the reduction of various functional groups, and the choice of catalyst can impart high selectivity. researchgate.net For a molecule like Pyrimidine-4-sulfinic acid, a chemo- and regioselective strategy would aim to exclusively target the S=O bonds of the sulfinic acid moiety while leaving the aromatic pyrimidine ring intact.
Nucleophilic Reactivity of the Sulfinic Acid Moiety in Pyrimidine-4-sulfinic Acid
Deprotonation of Pyrimidine-4-sulfinic acid yields the corresponding pyrimidine-4-sulfinate anion. This anion is a soft nucleophile, with the nucleophilic character centered on the sulfur atom. It can react with a variety of electrophiles to form new sulfur-carbon, sulfur-nitrogen, or sulfur-oxygen bonds.
The nucleophilic nature of sulfinates is harnessed in various synthetic methods. For instance, sulfinates can participate in Michael-type addition reactions and nucleophilic aromatic substitution (S_NAr) processes. researchgate.netnih.gov In one mechanistic study, sodium phenylsulfinate was shown to act as a nucleophile, attacking an activated sulfonylpyridinium salt in a process that initiates a nucleophilic chain isomerization. nih.gov This highlights the competency of sulfinate anions as nucleophiles.
This reactivity allows for the synthesis of various sulfone derivatives. The reaction of the pyrimidine-4-sulfinate anion with an alkyl halide, for example, would yield an alkyl pyrimidin-4-yl sulfone.
Table 3: Nucleophilic Reactions of Pyrimidine-4-sulfinate
| Nucleophile | Electrophile | Reaction Type | Product |
|---|---|---|---|
| Pyrimidine-4-sulfinate | Alkyl Halide (R-X) | S_N2 | Alkyl pyrimidin-4-yl sulfone |
| Pyrimidine-4-sulfinate | Michael Acceptor | Michael Addition | β-Sulfonyl ketone/ester |
The pyrimidine ring itself is electron-deficient and can be susceptible to nucleophilic attack, a characteristic that is enhanced by electron-withdrawing substituents. researchgate.net A sulfonyl group (-SO₂R), which is structurally related to the sulfinic acid group, at the 2-position of pyrimidine renders the ring highly reactive towards nucleophilic substitution by thiols, displacing the corresponding sulfinate as a leaving group. acs.orgnih.gov While this describes the sulfinate as a nucleofuge, it underscores the electronic influence of sulfur-based functional groups on the pyrimidine ring's reactivity.
Reactions with Electrophilic Species
The sulfinic acid functional group is susceptible to reaction with various electrophilic species. A notable reaction is the conversion of sulfinic acids into sulfonamides, which are of significant interest in medicinal chemistry. ucl.ac.ukekb.eg This transformation can be achieved through the reaction of a sulfinic acid with an amine in the presence of an oxidizing agent like N-chlorosuccinimide (NCS). beilstein-journals.org The process involves the in-situ formation of a sulfonimidoyl chloride intermediate, which is then subjected to nucleophilic attack by an amine. beilstein-journals.org
Another example of electrophilic interaction is the reaction of sulfinic acids with N-chlorosuccinimide to produce sulfonyl chlorides or iodides, which can then react with nucleophiles such as azoles or benzimidazoles to form sulfonamides. ekb.eg Furthermore, the reaction of 4,6-dimethylpyrimidine-2-yl sulfenamide (B3320178) with sulfinic acids has been investigated as a method to synthesize thiosulfoesters containing a pyrimidine moiety. lpnu.ua
The pyrimidine ring itself, when activated by appropriate substituents, can undergo electrophilic substitution. For instance, nitration of certain 4,6-disubstituted pyrimidine derivatives has been achieved using a mixture of nitric acid and sulfuric acid. csir.co.za However, electrophilic substitution on an unactivated pyrimidine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atoms, which deactivates the ring towards electrophilic attack. bhu.ac.in
Displacement Reactions at the Pyrimidine Ring
The sulfinic acid group, or more commonly a derivative like a sulfonyl group, can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions on the pyrimidine ring. The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. bhu.ac.in The presence of a strong electron-withdrawing group, such as a sulfonyl group, further activates the ring for such substitutions. nih.gov
Studies on 2-sulfonylpyrimidines have shown that they are excellent reagents for the arylation of thiols, such as cysteine residues in proteins. nih.govacs.org In these reactions, the sulfonyl group is displaced by the thiol nucleophile, forming a stable carbon-sulfur bond and releasing the corresponding sulfinic acid. The reactivity of these 2-sulfonylpyrimidines can be modulated by the substituents on the pyrimidine ring. nih.govacs.org For instance, electron-withdrawing groups on the pyrimidine ring can enhance the rate of nucleophilic substitution. nih.gov In contrast, replacing the pyrimidine ring with a 1,4-pyrazine system can deactivate the molecule towards nucleophilic attack. acs.org
It is important to note that the direct displacement of a sulfinate group from a pyrimidine ring is less common in the literature compared to the displacement of sulfonyl groups. The sulfonyl group is a better leaving group, and thus, pyrimidine sulfones are more frequently employed in SNAr reactions. nih.govacs.org
Electrophilic Reactivity of Pyrimidine-4-sulfinic Acid
While the sulfinic acid group itself is nucleophilic, the pyrimidine ring of pyrimidine-4-sulfinic acid exhibits electrophilic character. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which reduces the electron density of the ring carbons, making them susceptible to attack by nucleophiles. bhu.ac.in This inherent electrophilicity is a key feature of the pyrimidine ring's reactivity. bhu.ac.inpharmaguideline.com
The electrophilicity of the pyrimidine ring is particularly pronounced at positions 2, 4, and 6. bhu.ac.in Consequently, leaving groups at these positions are readily displaced by nucleophiles. bhu.ac.in The presence of a sulfinyl or sulfonyl group at one of these positions further enhances the electrophilicity of the ring, activating it for nucleophilic aromatic substitution. nih.gov For example, the sulfinyl group in 4,6-dichloro-2-(methylsulfinyl)pyrimidine (B596502) acts as an electron-withdrawing substituent, polarizing the pyrimidine ring and activating the C-4 and C-6 positions for nucleophilic displacement.
The reactivity of sulfonylpyrimidines with nucleophiles like thiols has been systematically studied, demonstrating the electrophilic nature of the pyrimidine core. nih.govacs.org The reaction rates are influenced by the pH, with faster reactions observed at higher pH values, which is consistent with a higher concentration of the more nucleophilic thiolate anion. nih.govacs.org This highlights the importance of the nucleophile's strength in reactions with the electrophilic pyrimidine ring.
Decomposition and Disproportionation Pathways of Pyrimidine-4-sulfinic Acid
Sulfinic acids are known to be relatively unstable and can undergo decomposition and disproportionation reactions. One common pathway for the decomposition of sulfinic acids is disproportionation, where two molecules of the sulfinic acid react to form a sulfonic acid and a thiosulfonate. This process involves one molecule being oxidized and another being reduced.
Thermal decomposition is another potential pathway. For example, 4,6-dichloro-2-(methylsulfinyl)pyrimidine has been shown to decompose at temperatures above 150°C. While this is a sulfoxide (B87167) and not a sulfinic acid, it provides insight into the thermal stability of related sulfur-containing pyrimidines. The hydrolysis of sulfinyl groups to sulfenic acid intermediates has also been noted, which can lead to ring-opening byproducts.
Interaction with Sulfur-Containing Nucleophiles: Formation of Disulfides and Sulfenamides
Pyrimidine-4-sulfinic acid and its derivatives can react with sulfur-containing nucleophiles, leading to the formation of various sulfur-sulfur and sulfur-nitrogen bonds. The reaction of thiosulfoesters containing a pyrimidine moiety with amines can be used as a method for the synthesis of pyrimidine sulfenamides. lpnu.ua
In a related context, the reaction of 4,6-dimethyl-2-pyrimidine esters of thiosulfoacids with nucleophiles like amines has been studied. lpnu.ua In anhydrous solvents, these reactions can yield sulfinic acid salts and sulfenic acid derivatives. If the sulfenic acid derivative is unstable, disulfides can be isolated as reaction products. lpnu.ua This suggests that under certain conditions, the interaction of pyrimidine-sulfur compounds with nucleophiles can lead to the formation of disulfides.
The synthesis of thiosulfoesters with a pyrimidine core has been achieved by reacting 4,6-dimethyl-2-sulfenamide pyrimidine with aromatic and aliphatic sulfinic acids. lpnu.ua These thiosulfoesters are valuable as sulfenylation and sulfonylation reagents. lpnu.ua
The table below summarizes the reactivity of Pyrimidine-4-sulfinic Acid with various reagents and the resulting products.
| Reactant | Reagent | Product | Reaction Type |
| Pyrimidine-4-sulfinic acid | Amine, N-chlorosuccinimide | Pyrimidine-4-sulfonamide (B13574732) | Electrophilic reaction of the sulfinic acid group |
| 2-Sulfonylpyrimidine | Thiol (e.g., Cysteine) | Thioether, Pyrimidine-2-sulfinic acid | Nucleophilic Aromatic Substitution |
| 4,6-Dichloro-2-(methylsulfinyl)pyrimidine | Nucleophile (e.g., amine, thiol) | Substituted pyrimidine | Nucleophilic Aromatic Substitution |
| 4,6-Dimethyl-2-pyrimidine thiosulfoester | Amine | Pyrimidine sulfenamide, Sulfinic acid salt | Nucleophilic attack on sulfur |
Derivatives of Pyrimidine 4 Sulfinic Acid: Synthesis and Chemical Properties
Synthesis and Reactivity of Pyrimidine-4-sulfonyl Derivatives
Pyrimidine-4-sulfonyl derivatives are key intermediates in the functionalization of the pyrimidine (B1678525) core. The sulfonyl group, being a potent electron-withdrawing group and an excellent leaving group, activates the pyrimidine ring for nucleophilic substitution reactions. These derivatives are typically synthesized from corresponding pyrimidine thiols or thioethers through oxidation. The reactivity of these compounds is characterized by their susceptibility to attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the 4-position of the pyrimidine ring.
Synthesis: Pyrimidine-4-sulfones are commonly prepared by the oxidation of the corresponding pyrimidine-4-thioethers. For instance, 4-chloro-2-(methylthio)pyrimidine can be oxidized to 4-chloro-2-(methylsulfonyl)pyrimidine (B1631253). This transformation is a key step in the synthesis of various substituted pyrimidines, where the methylsulfonyl group acts as a versatile leaving group. Another approach involves the condensation of S-alkylisothioureas with β-ketoesters, where the resulting 4-pyrimidone-2-thioether can be further oxidized to the corresponding sulfone, making it a latent site for nucleophilic aromatic substitution (SNAr). nih.gov
Pyrimidine-4-sulfonates are typically synthesized from the corresponding 4-hydroxypyrimidines. The reaction of a 4-hydroxypyrimidine (B43898) with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), p-nosyl chloride (NsCl), trifluoromethanesulfonyl anhydride (B1165640) (Tf2O), or nonafluorobutanesulfonyl fluoride, in the presence of a base, yields the corresponding pyrimidine-4-sulfonate ester. researchgate.net The choice of the sulfonylating agent allows for the fine-tuning of the reactivity of the resulting sulfonate.
Reactivity: Both pyrimidine-4-sulfones and -sulfonates are highly valuable in cross-coupling reactions. The sulfonyl and sulfonate moieties serve as excellent leaving groups, often referred to as pseudohalides, in palladium-catalyzed reactions such as the Suzuki-Miyaura cross-coupling. researchgate.net This allows for the formation of C-C bonds, linking the pyrimidine core to various aryl and heteroaryl groups.
The reactivity of 4-pyrimidyl sulfonic esters in Suzuki-Miyaura reactions has been studied with a range of boronic acids. Research indicates that the efficiency of the coupling can depend on the electronic nature of the boronic acid and the type of sulfonate leaving group. For example, electron-rich aryl boronic acids have shown higher yields when triflate is the leaving group, whereas electron-poor aryl boronic acids react more efficiently with nonaflate as the leaving group. researchgate.net These reactions are often performed in environmentally benign solvents like water and can be accelerated using microwave irradiation. researchgate.net
The table below summarizes the reactivity of different 4-pyrimidyl sulfonic esters in Suzuki-Miyaura cross-coupling reactions.
| Pyrimidine-4-sulfonate | Coupling Partner (Boronic Acid) | Catalyst System | Key Finding |
| 2-Methylpyrimidin-4-yl triflate | Electron-rich aryl boronic acids | Palladium catalyst | Higher yields observed |
| 2-Methylpyrimidin-4-yl nonaflate | Electron-poor aryl boronic acids | Palladium catalyst | Faster reaction rates |
| 4-Pyrimidyl tosylate | Arylboronic acids | Palladium catalyst | Effective for bipyrimidine synthesis |
This table is generated based on findings from studies on Suzuki-Miyaura cross-coupling reactions. researchgate.net
Synthesis: Pyrimidine-4-sulfonamides are generally synthesized by the reaction of pyrimidine-4-sulfonyl chlorides with ammonia (B1221849) or primary/secondary amines. The sulfonyl chloride itself is a reactive intermediate that can be prepared from the corresponding sulfinic acid or by oxidative chlorination of a pyrimidine thiol. An alternative approach involves the direct oxidative coupling of heteroaryl thiols with amines. rsc.org Furthermore, a copper-catalyzed tandem reaction of trichloroacetonitrile, 1,1,3,3-tetramethylguanidine, sulfonyl azides, and terminal alkynes has been reported for the synthesis of a novel class of sulfonamide pyrimidine derivatives.
Chemical Properties: The pyrimidine sulfonamide moiety is a stable functional group and has been incorporated into a variety of molecules, particularly in the field of medicinal chemistry. nih.govnih.gov The sulfonamide group is a key pharmacophore, and its combination with the pyrimidine scaffold has led to the development of compounds with diverse biological activities. The chemical properties of these compounds are characterized by the robust nature of the sulfonamide bond. The reactivity of the pyrimidine ring can be modulated by substituents, but the sulfonamide group itself is generally unreactive under common synthetic conditions. The exocyclic sulfonamide nitrogen can, however, be involved in further reactions, such as N-alkylation, under specific conditions.
Pyrimidine Sulfenates and Sulfenyl Halides as Synthetic Intermediates
Direct evidence for the synthesis and use of simple pyrimidine-4-sulfenyl halides and pyrimidine-4-sulfenates as versatile synthetic intermediates is limited in the available literature. However, related structures, such as 4'-sulfinyl pyrimidine nucleoside analogues, have been synthesized. rsc.org These compounds, which contain a sulfoxide (B87167) group (a close relative of a sulfenate ester) within a modified sugar moiety attached to a pyrimidine base, suggest the accessibility of this oxidation state.
In a broader context of heteroaromatic chemistry, sulfenyl chlorides are known to be useful reagents. For example, a protocol for the synthesis of diaryl and heteroaryl sulfides involves the in-situ conversion of thiols to sulfenyl chlorides, which then react with arylzinc reagents. This method is noted to tolerate N-heterocycles, including pyrimidines. nih.gov While not specific to the 4-position, this suggests that a pyrimidine-4-sulfenyl chloride, if formed, would likely be a reactive intermediate for introducing sulfur-linked substituents.
The expected reactivity of a pyrimidine-4-sulfenyl halide would be that of a typical sulfenyl halide, acting as an electrophilic sulfur species. It would readily react with nucleophiles such as thiols (to form disulfides), amines, and activated aromatic rings. Similarly, pyrimidine-4-sulfenate esters would be expected to undergo reactions characteristic of sulfenates, such as rearrangements and acting as precursors to other sulfur-containing functional groups.
Pyrimidine Thiosulfinates and Thiosulfonates
Synthesis: Pyrimidine thiosulfonates (R-SO2-S-R') can be synthesized via the oxidation of the corresponding pyrimidine sulfonothioates. This transformation involves the oxidation of the divalent sulfur atom of the sulfonothioate to the sulfoxide level, resulting in the thiosulfonate linkage.
The synthesis of pyrimidine-specific thiosulfinates (R-SO-S-R') is less commonly reported. In general, thiosulfinates are formed by the controlled oxidation of disulfides. It is plausible that a dipyrimidin-4-yl disulfide could be oxidized to the corresponding thiosulfinate under mild conditions.
Chemical Properties: Thiosulfinates are known to be reactive compounds that can be unstable, with their stability influenced by factors such as pH and temperature. researchgate.netrsc.org They are characterized by their reactivity towards thiols. The electrophilic sulfur atom of the thiosulfinate readily reacts with a nucleophilic thiol (or more specifically, a thiolate anion) to form a mixed disulfide. nih.gov This reactivity is a key aspect of their chemical and biological behavior. Thiosulfinates can also undergo disproportionation to form thiosulfonates and disulfides.
Pyrimidine thiosulfonates are expected to be more stable than the corresponding thiosulfinates. The sulfonyl group makes the adjacent sulfur atom electrophilic, and these compounds can react with nucleophiles, leading to the cleavage of the S-S bond.
Fused Pyrimidine Systems Incorporating Sulfinic Acid Moieties
The synthesis of fused pyrimidine systems, such as thienopyrimidines and pyrazolopyrimidines, often involves building the pyrimidine ring onto a pre-existing thiophene (B33073) or pyrazole, or vice versa. The incorporation of a sulfonyl group, a derivative of sulfinic acid, is a common strategy to introduce functional handles for further elaboration or to modulate the electronic properties of the heterocyclic system.
Thienopyrimidines: The synthesis of thienopyrimidine derivatives can be achieved through various routes. nih.govjmb.or.krmdpi.com For example, starting from 2-aminothiophene derivatives, condensation with various reagents can lead to the formation of the fused pyrimidine ring. The synthesis of a thienopyrimidine-7,7-dioxide has been described, indicating the successful incorporation of a sulfone moiety into the fused ring system. nih.gov Another strategy involves starting with a substituted pyrimidine and constructing the thiophene ring onto it.
Pyrazolopyrimidines: A number of synthetic methods for pyrazolopyrimidines bearing sulfonyl groups have been reported. nih.govresearchgate.netnih.gov A common approach is the condensation of substituted 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents that contain a sulfonyl group. For instance, the reaction of an enaminosulfone with arylazodiaminopyrazole derivatives in glacial acetic acid can furnish pyrazolopyrimidine derivatives incorporating a phenylsulfonyl group on the pyrimidine ring. nih.gov These reactions can often be facilitated by thermal conditions or microwave irradiation.
The table below provides examples of synthetic strategies for fused pyrimidine systems with sulfonyl groups.
| Fused System | Synthetic Strategy | Starting Materials | Key Feature |
| Thienopyrimidine | Ring construction from pyrimidine | 4-Mercapto-5-acetylpyrimidine | Formation of a sulfone in the thiophene ring |
| Pyrazolopyrimidine | Condensation/Cyclization | Enaminosulfone, Arylazodiaminopyrazole | Incorporation of a phenylsulfonyl group |
This table is a summary of synthetic approaches found in the literature for preparing fused pyrimidine systems. nih.govnih.gov
Heteroaryl Systems with Pyrimidine-4-sulfinic Acid as a Core Component
The pyrimidine-4-sulfinic acid core, particularly through its more stable and reactive sulfonyl derivatives, serves as an excellent platform for the synthesis of complex heteroaryl systems. The sulfonyl or sulfonate group at the 4-position acts as a versatile leaving group, enabling the introduction of other heteroaryl rings through cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool in this context. As mentioned previously, pyrimidine-4-sulfonates readily couple with a variety of heteroaryl boronic acids under palladium catalysis. researchgate.net This methodology allows for the direct and efficient formation of a C-C bond between the pyrimidine C4-position and a carbon atom of another heteroaromatic ring, such as pyridine (B92270), pyrazine, or quinoline. Pyridine and pyrimidine sulfinates have also been shown to be effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. nih.gov
Furthermore, the displacement of a sulfonyl group via nucleophilic aromatic substitution (SNAr) is another key strategy. For example, 4-chloro-2-(methylsulfonyl)pyrimidine can undergo displacement of the sulfonyl group with an N-heterocyclic amine, such as N-(1-methyl-1H-pyrazol-4-yl)formamide, to construct a heteroaryl-substituted pyrimidine system.
These methods provide access to a wide range of bi-heteroaryl and poly-heteroaryl structures where the pyrimidine-4-sulfinic acid derivative is a central building block. The choice of the coupling partners and the reaction conditions allows for a high degree of control over the final structure.
Mechanistic Investigations and Computational Studies of Pyrimidine 4 Sulfinic Acid Chemistry
Elucidation of Reaction Mechanisms Involving Pyrimidine-4-sulfinic Acid
The primary reaction mechanism featuring pyrimidine-4-sulfinic acid is its formation as a leaving group during nucleophilic aromatic substitution (SNAr) on an activated pyrimidine (B1678525) ring. This process is particularly relevant in the context of covalent inhibitors, where a nucleophilic residue of a protein attacks a sulfonyl-substituted pyrimidine, leading to the displacement of the corresponding sulfinic acid.
The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, negatively charged intermediate known as a Meisenheimer complex nih.govmasterorganicchemistry.com. However, recent kinetic and computational studies suggest that many SNAr reactions, particularly those involving heterocyclic rings like pyrimidine, may proceed through a concerted (one-step) mechanism nih.govnih.govrsc.orgspringernature.com. The specific pathway depends on factors such as the stability of the intermediate, the nature of the leaving group, and the electron-withdrawing properties of the ring substituents nih.govmasterorganicchemistry.com.
Kinetic studies are essential for understanding the reactivity of sulfonyl-substituted pyrimidines and the rate at which pyrimidine-4-sulfinic acid is formed as a leaving group. The reaction rate is influenced by the substitution pattern on the pyrimidine ring and the pH of the medium, which affects the nucleophilicity of the attacking species.
For instance, comprehensive structure-reactivity studies of 2-sulfonylpyrimidines have been conducted by monitoring their reaction with model cysteine nucleophiles, such as N-acetylcysteine methylester (NACME) and L-glutathione (GSH), using NMR spectroscopy acs.org. These experiments reveal that the reactions follow pseudo-first-order kinetics, allowing for the determination of second-order rate constants. The data show that electron-withdrawing substituents at the 5-position of the pyrimidine ring significantly increase the reaction rate, while the reaction is faster at a higher pH (7.0 vs. 6.5), consistent with the greater concentration of the more nucleophilic thiolate anion acs.org.
| Nucleophile | pH | Rate Constant (k) (M⁻¹s⁻¹) | Reaction Completion |
|---|---|---|---|
| N-acetylcysteine methylester (NACME) | 7.0 | ~4.5 x 10⁻² | Quantitative arylation within minutes |
| N-acetylcysteine methylester (NACME) | 6.5 | Approx. 5 times slower than at pH 7.0 | Slower conversion |
| L-glutathione (GSH) | 7.0 | Not specified, but quantitative | Quantitative arylation within minutes |
| L-glutathione (GSH) | 6.5 | Approx. 5 times slower than at pH 7.0 | Slower conversion |
The reaction pathway for the displacement of pyrimidine-4-sulfinic acid can be either stepwise or concerted. In a stepwise mechanism, the nucleophile adds to the carbon atom bearing the sulfonyl group, forming a tetrahedral Meisenheimer intermediate. The subsequent elimination of the sulfinic acid group is the second step masterorganicchemistry.com.
However, computational studies using Density Functional Theory (DFT) and kinetic isotope effect (KIE) experiments have provided evidence that many SNAr reactions proceed through a single, concerted transition state nih.govnih.gov. For substitutions on heterocyclic rings like pyrimidine, computational analyses predict that concerted mechanisms are very common, as potential intermediates are often not energetically accessible nih.gov. In a concerted pathway, the bond formation with the incoming nucleophile and the bond cleavage with the sulfinic acid leaving group occur simultaneously. The transition state would be characterized by partial bond formation and cleavage at the ipso-carbon. Frontier molecular orbital theory suggests that nucleophilic attack is favored at the C4 position over the C2 position on the pyrimidine ring due to a higher LUMO coefficient at C4 stackexchange.com.
Role of Pyrimidine-4-sulfinic Acid as a Transient Intermediate
Sulfinic acids are generally unstable chemical species that often serve as transient intermediates in chemical and biological processes wikipedia.org. They are known to be highly reactive and can undergo further oxidation to the more stable sulfonic acids or participate in disproportionation reactions wikipedia.orgnih.gov. This inherent instability means that pyrimidine-4-sulfinic acid, once formed as a leaving group, is a short-lived species that is quickly consumed in subsequent reactions.
Directly detecting and characterizing a transient species like pyrimidine-4-sulfinic acid is a significant experimental challenge nih.gov. Its short half-life makes isolation difficult. However, several spectroscopic techniques can be employed to infer its existence or to characterize it in situ or after derivatization.
Mass Spectrometry (MS): This technique can detect the formation of the sulfinic acid by identifying its molecular weight or the mass of a stable derivative formed after a trapping reaction nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging for short-lived species, NMR can be used to monitor the reaction in real-time. The appearance of new signals or changes in the spectrum of the starting material can provide evidence for the formation of the intermediate nih.gov.
X-ray Crystallography: In rare cases where a sulfenic or sulfinic acid can be stabilized within a protein's active site or a complex molecular framework, X-ray crystallography can provide definitive structural evidence nih.gov.
Historical studies have reported the isolation and characterization of a related pyrimidine sulfenic acid, demonstrating that characterization of such species is feasible under certain conditions nih.gov.
Chemical trapping is a powerful method used to confirm the existence of highly reactive, unstable intermediates. This technique involves adding a "trapping agent" to the reaction mixture, which reacts specifically and rapidly with the transient species to form a stable, detectable adduct nih.gov.
For sulfinic acids, which possess a nucleophilic sulfur atom, several types of trapping agents have been developed:
Electrophilic Nitrogen Species (ENS): Aryl-nitroso compounds are highly chemoselective probes that react with sulfinic acids to form stable sulfonamide adducts. This method, known as sulfinic acid nitroso ligation (SNL), is effective for detecting sulfinylated proteins researchgate.net.
Strained Cycloalkynes: Highly strained molecules like bicyclo[6.1.0]nonyne (BCN) derivatives serve as potent traps. They react efficiently with sulfenic acids to yield stable alkenyl sulfoxide (B87167) products at rates significantly faster than other reagents, making them suitable for competing with physiological decay pathways nih.gov.
Other Reagents: Under acidic conditions, N-maleimides can also be used to label sulfinic acids, although the risk of side reactions with other nucleophiles like thiols is a concern researchgate.net.
| Trapping Agent Class | Example | Reaction Product | Reference |
|---|---|---|---|
| Electrophilic Nitrogen Species (ENS) | Aryl-nitroso compounds | Stable sulfonamide | researchgate.net |
| Strained Cycloalkynes | Bicyclo[6.1.0]nonyne (BCN) | Stable alkenyl sulfoxide | nih.gov |
| Michael Acceptors | N-Maleimides (under acidic conditions) | Stable adduct | researchgate.net |
Theoretical and Computational Chemistry of Pyrimidine-4-sulfinic Acid
Theoretical and computational methods, particularly Density Functional Theory (DFT), are invaluable for investigating the properties and reactivity of molecules like pyrimidine-4-sulfinic acid acs.org. These approaches allow for the detailed study of reaction mechanisms, the characterization of transition states, and the prediction of molecular properties that are difficult to measure experimentally nih.govnih.gov.
Computational studies on substituted pyrimidines and related SNAr reactions typically involve:
Geometry Optimization: Calculating the lowest energy structure of reactants, products, and intermediates.
Transition State Searching: Locating the highest energy point along the reaction coordinate, which provides the activation energy (energy barrier) for the reaction nih.gov.
Molecular Orbital Analysis: Examining the frontier molecular orbitals (HOMO and LUMO) to rationalize reactivity and regioselectivity stackexchange.com.
Property Calculation: Estimating properties such as acidity (pKa) and charge distribution to understand the behavior of the molecule in different environments nih.govnih.gov.
DFT calculations at levels such as B3LYP/6-31+G(d,p) combined with a solvent model have been successfully used to estimate the pKa values of various pyrimidine derivatives nih.govnih.gov. Similar methods are employed to support experimental findings in structure-reactivity studies, helping to rationalize why certain substituents accelerate SNAr reactions by stabilizing the transition state acs.orgias.ac.in. For the displacement of pyrimidine-4-sulfinic acid, computational models can predict whether the reaction is more likely to be concerted or stepwise and can calculate the energy barrier, providing a theoretical basis for the observed reaction kinetics nih.govrsc.org.
| Computational Method | Application | Information Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Mechanism Analysis | Determination of concerted vs. stepwise pathway; Calculation of activation energy | nih.govnih.govrsc.org |
| DFT / QSAR | Property Prediction | Estimation of acidity (pKa) and nucleophilicity | nih.govnih.gov |
| Frontier Molecular Orbital (FMO) Theory | Reactivity Prediction | Rationalization of regioselectivity (e.g., C4 vs. C2 attack) based on LUMO coefficients | stackexchange.comacs.org |
| Molecular Dynamics (MD) Simulations | System Dynamics | Study of inhibitor binding and interaction with biological targets | acs.org |
Electronic Structure and Bonding Analysis of the Sulfinic Acid Group
The sulfinic acid functional group (-SO₂H) attached to the pyrimidine ring exhibits a unique electronic structure that governs its chemical behavior. The sulfur atom in a sulfinic acid is pyramidal and chiral wikipedia.org. It is formally in a +4 oxidation state and is bonded to two oxygen atoms and one carbon atom of the pyrimidine ring.
Analysis of the electronic structure reveals a significant polarization of the S-O bonds due to the high electronegativity of oxygen. This results in a partial positive charge on the sulfur atom and partial negative charges on the oxygen atoms. The pyrimidine ring, being an electron-withdrawing heterocycle, further influences the electron density distribution. This electron-withdrawing effect can impact the acidity of the sulfinic acid proton and the nucleophilicity of the sulfur atom.
Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, can quantify these effects by detailing charge distribution and orbital interactions. Such analyses typically show the lone pair on the hydroxyl oxygen and the delocalized electrons of the pyrimidine ring interacting with the orbitals of the sulfur atom, which is crucial for understanding the molecule's stability and reactivity patterns. Spectroscopic evidence from related compounds confirms that the sulfinic acid exists predominantly in the R-S(O)OH form rather than a tautomeric sulfoxide structure nih.gov.
Density Functional Theory (DFT) Calculations for Reactivity Prediction
Density Functional Theory (DFT) is a robust computational method used to predict the reactivity of molecules by calculating their electronic structure. nih.govubc.ca For Pyrimidine-4-sulfinic acid, DFT calculations can elucidate various aspects of its chemical reactivity.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity. acs.org For Pyrimidine-4-sulfinic acid, the HOMO is typically localized on the sulfinic acid group and parts of the pyrimidine ring, suggesting these are the primary sites for electrophilic attack. The LUMO is often distributed over the heterocyclic ring system, indicating its susceptibility to nucleophilic attack.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Pyrimidine-4-sulfinic acid, MEP analysis would likely show negative potential (red/yellow) around the oxygen atoms of the sulfinic acid group, making them sites for electrophilic and hydrogen-bonding interactions. Positive potential (blue) would be expected around the acidic hydrogen and parts of the pyrimidine ring. mdpi.com
Reactivity Descriptors: DFT calculations can also yield global reactivity descriptors that quantify chemical behavior. These descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of the molecule's reactivity profile.
Table 1: Calculated Reactivity Descriptors for a Pyrimidine Derivative (Illustrative Data)
| Descriptor | Formula | Value (eV) | Interpretation |
| HOMO Energy | EHOMO | -6.8 eV | Indicates electron-donating ability. |
| LUMO Energy | ELUMO | -1.5 eV | Indicates electron-accepting ability. |
| Energy Gap | ΔE = ELUMO - EHOMO | 5.3 eV | Correlates with chemical stability. |
| Hardness | η = (ELUMO - EHOMO)/2 | 2.65 eV | Measures resistance to charge transfer. |
| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 4.15 eV | Measures the power to attract electrons. |
| Electrophilicity Index | ω = χ²/2η | 3.26 eV | Quantifies electrophilic character. |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net For Pyrimidine-4-sulfinic acid, MD simulations provide critical insights into how molecules interact with each other and with solvent molecules in a condensed phase. These simulations can reveal the nature and dynamics of non-covalent interactions, such as hydrogen bonding and π-π stacking. mdpi.commdpi.comresearchgate.netnih.gov
In a simulated aqueous environment, the sulfinic acid group of Pyrimidine-4-sulfinic acid would act as both a hydrogen bond donor (from the -OH group) and an acceptor (at the oxygen atoms). MD simulations can track the formation, lifetime, and geometry of these hydrogen bonds with surrounding water molecules and other Pyrimidine-4-sulfinic acid molecules.
Furthermore, the planar structure of the pyrimidine ring facilitates π-π stacking interactions between molecules. MD simulations can characterize the preferred stacking geometries (e.g., parallel-displaced or T-shaped) and calculate the interaction energies, which are crucial for understanding crystal packing and self-assembly in solution. mdpi.com
Table 2: Summary of Intermolecular Interactions for Pyrimidine Derivatives from MD Simulations
| Interaction Type | Description | Key Residues/Groups | Typical Energy Range (kcal/mol) |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Sulfinic acid -OH, -S=O groups, ring nitrogens. | 3 - 10 |
| π-π Stacking | Attraction between aromatic rings. | Pyrimidine rings. | 1 - 5 |
| Hydrophobic Interactions | Tendency of nonpolar groups to aggregate in aqueous solution. | Aromatic ring surfaces. | 1 - 2 |
| van der Waals Forces | Weak, short-range electrostatic attractive forces. | All atoms. | < 1 |
Influence of Non-Covalent Interactions on Pyrimidine-4-sulfinic Acid Derivatives' Structure and Reactivity
Non-covalent interactions, although individually weak, play a decisive role in determining the three-dimensional structure, stability, and ultimately the reactivity of molecules, including derivatives of Pyrimidine-4-sulfinic acid. researchgate.netuomphysics.netnih.gov These interactions govern molecular recognition, crystal engineering, and the formation of supramolecular assemblies. uomphysics.net
Catalytic Roles and Applications of Pyrimidine 4 Sulfinic Acid Analogues
Pyrimidine-Based Sulfonic and Sulfinic Acids as Organocatalysts
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a major pillar of modern synthetic chemistry. researchgate.net Within this field, Brønsted acids are a significant class of catalysts. Pyrimidine (B1678525) derivatives bearing sulfonic acid (–SO₃H) or sulfinic acid (–SO₂H) groups are effective Brønsted acid organocatalysts. The sulfonic acid group, in particular, is strongly acidic and can be appended to a pyrimidine core to create a catalyst that is both active and tunable. These catalysts are valued for being metal-free, relatively stable, and often more environmentally benign than traditional mineral acids or metal-based catalysts. researchgate.netnih.gov
Pyrimidine-based sulfonic acids and their analogues have proven to be highly effective in catalyzing a variety of organic transformations, particularly multicomponent reactions for the synthesis of complex heterocyclic structures. These reactions benefit from the catalyst's ability to activate substrates, such as aldehydes, and facilitate key bond-forming steps. tcichemicals.commdpi.com
A notable example is the use of N-sulfonic acid pyridinium-4-carboxylic acid chloride, an analogue of a pyrimidine-sulfonic acid, as an efficient catalyst for the solvent-free synthesis of pyrido[2,3-d:6,5-d']dipyrimidines. tcichemicals.com This reaction involves the condensation of 2-thiobarbituric acid, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297). The catalyst demonstrates high efficiency, with optimal results achieved at 80°C using just 10 mol% of the catalyst. tcichemicals.com
Another significant application is the synthesis of pyrimidine-5-carbonitrile derivatives using a heterogeneous catalyst composed of sulfonic acid supported on bone char (bone char-nPrN-SO₃H). mdpi.com This biocatalyst effectively promotes the one-pot, three-component reaction of various aromatic aldehydes, malononitrile, and urea (B33335)/thiourea under solvent-free conditions. The catalyst's mechanism involves the activation of the aldehyde, followed by a Knoevenagel condensation, a Michael addition, and a final cyclodehydration and aromatization sequence to yield the desired pyrimidine product. mdpi.com
Below is a data table summarizing the catalytic performance in these representative acid-catalyzed transformations.
| Catalyst | Reaction Type | Substrates | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| N-sulfonic acid pyridinium-4-carboxylic acid chloride | Multicomponent condensation | 2-Thiobarbituric acid, 4-chlorobenzaldehyde, ammonium acetate | 10 mol% catalyst, 80°C, solvent-free | High | tcichemicals.com |
| Bone char-nPrN-SO₃H | Multicomponent synthesis of pyrimidine-5-carbonitriles | 4-Chlorobenzaldehyde, malononitrile, urea | 0.4 mol% catalyst, 80°C, solvent-free | High | mdpi.com |
| p-Toluenesulfonic acid (p-TSA) | Biginelli-type reaction | Aryl aldehydes, urea/thiourea, 3,4-dihydro-(2H)-pyran | Reflux in DMF/CH₃CN | High | researchgate.net |
Asymmetric catalysis, which facilitates the synthesis of a specific enantiomer of a chiral product, is crucial in medicinal and materials chemistry. researchgate.net Chiral Brønsted acids, such as those derived from binaphthyl structures, have been successfully employed as organocatalysts in enantioselective reactions. researchgate.net Organic molecules containing chiral sulfur stereocenters are of great interest due to their potential application as novel chiral ligands and organocatalysts. researchgate.netresearchgate.net
The development of chiral catalysts based on the pyrimidine-4-sulfinic acid scaffold is an area of emerging interest, though specific, well-documented examples of their direct use as asymmetric organocatalysts are limited in current literature. The challenge often lies in the enantioselective synthesis of the catalyst itself. chemscene.comnih.gov However, the principles of chiral Brønsted acid catalysis suggest a clear potential for such compounds. By introducing chirality to the pyrimidine backbone or by creating atropisomers (chirality arising from hindered rotation), a pyrimidine-sulfonic or -sulfinic acid could create a chiral environment around its acidic proton.
This chiral pocket would allow the catalyst to preferentially protonate or activate a substrate from one direction, leading to an enantiomerically enriched product. While the direct catalytic application of chiral pyrimidine-sulfinic acids is still developing, the successful use of other chiral sulfinic acid derivatives and sulfonimides in asymmetric synthesis underscores the viability of this approach. ynu.edu.cn The synthesis of chiral sulfinate esters and other sulfur-based pharmacophores via organocatalysis highlights the ongoing efforts to control sulfur stereocenters, which is a foundational step toward developing new classes of chiral catalysts. chemscene.comnih.gov
Role in Heterogeneous and Homogeneous Catalytic Systems
The versatility of pyrimidine-based sulfonic and sulfinic acid catalysts is further demonstrated by their application in both homogeneous and heterogeneous catalytic systems. The choice between these systems depends on the specific requirements of the reaction, including catalyst recovery, product purification, and industrial scalability. nih.gov
Homogeneous Catalysis: In a homogeneous system, the catalyst and reactants exist in the same phase, typically a liquid phase. This often leads to high catalytic activity and selectivity due to the excellent accessibility of catalytic sites. Simple organocatalysts like p-toluenesulfonic acid (p-TSA) are used homogeneously to catalyze the synthesis of pyrimidine analogues. researchgate.net Another example is the use of 1-methylimidazolium (B8483265) hydrogen sulfate, an ionic liquid, which acts as a homogeneous catalyst in solvent-free conditions for the synthesis of tetracyclic pyrano[2,3-d]pyrimidinediones. researchgate.net While effective, a significant drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the product mixture.
Heterogeneous Catalysis: To overcome the challenges of catalyst separation, significant research has focused on heterogenizing these catalysts. In heterogeneous systems, the catalyst is in a different phase from the reactants, usually a solid catalyst in a liquid or gas reaction mixture. This allows for easy recovery of the catalyst by simple filtration or, in the case of magnetic supports, by using an external magnet. Recovered catalysts can often be reused multiple times with minimal loss of activity, making the process more economical and sustainable. mdpi.com
Pyrimidine-sulfonic acid analogues have been successfully immobilized on various solid supports:
Bone Char: A biowaste-derived support used to create a robust solid acid catalyst for pyrimidine synthesis. mdpi.com
Silica (B1680970) and Mesoporous Materials: Silica-coated nanoparticles (e.g., Fe₃O₄@SiO₂-SO₃H) provide a high surface area for the sulfonic acid groups, enhancing catalytic efficiency. nih.govresearchgate.net
Magnetic Nanoparticles: Sulfonic acid groups supported on magnetic particles (e.g., Fe₃O₄-SO₃H) combine catalytic activity with facile magnetic separation. researchgate.net
Pumice: A natural, porous volcanic rock that has been used as a support for heterogeneous catalysts in the synthesis of dihydropyrimidinones.
| Catalyst Type | Catalyst Example | Support Material | Key Advantages | Reference |
|---|---|---|---|---|
| Homogeneous | p-Toluenesulfonic acid (p-TSA) | N/A (Liquid phase) | High activity, good substrate accessibility | researchgate.net |
| Homogeneous | [HMIm][HSO₄] (Ionic Liquid) | N/A (Liquid phase) | Acts as both solvent and catalyst, low vapor pressure | researchgate.net |
| Heterogeneous | Bone char-nPrN-SO₃H | Bone Char | Eco-friendly, reusable, derived from biowaste | mdpi.com |
| Heterogeneous | Fe₃O₄@SiO₂-SO₃H | Silica-coated magnetic nanoparticles | High stability, easy magnetic recovery, reusable | nih.govresearchgate.net |
| Heterogeneous | Pumice-supported catalyst | Pumice | Natural, low-cost support material |
Ligand Design for Metal-Catalyzed Reactions Incorporating Pyrimidine-4-sulfinic Acid Units
Beyond their direct role as organocatalysts, pyrimidine units are valuable building blocks in the design of ligands for metal-catalyzed reactions. In this context, the pyrimidine ring acts as a coordinating agent, binding to a metal center and modulating its electronic properties, stability, and catalytic activity. The incorporation of a sulfinic or sulfonic acid group, or a derivative like a sulfonamide, can further enhance the ligand's functionality.
The design of ligands often involves modifying the electronic and steric environment around the metal. Compared to the widely used pyridine (B92270) ring, the pyrimidine ring, with its two nitrogen atoms, is significantly more π-acidic (electron-withdrawing). This electronic difference can have profound effects on the catalyst's performance. For instance, in iron-catalyzed reactions, the increased π-acidity of a pyrimidine-based ligand can destabilize certain intermediates, thereby preventing catalyst deactivation pathways that are common with pyridine-based ligands. This can lead to more robust and selective catalysts.
The sulfonyl group (–SO₂–), a component of both sulfonic acids and sulfonamides, can be integrated into the ligand structure to introduce strong sigma-donating properties. For example, ligands designed with an N-(arylsulfonyl)-pyridinecarboxamide framework have been shown to enhance the stability and activity of iridium catalysts for formic acid dehydrogenation. The sulfonamide moiety contributes to a more robust metal-ligand bond, making the catalyst resistant to decomposition under harsh reaction conditions.
Applying this design strategy to a pyrimidine scaffold, a ligand incorporating a pyrimidine-4-sulfonamide (B13574732) or a related unit could offer a powerful combination of features:
Strong Coordination: The pyrimidine nitrogens provide binding sites for the metal.
Electronic Tuning: The π-acidity of the pyrimidine ring can be used to control the reactivity of the metal center.
Enhanced Stability: The strong sigma-donating effect of an ancillary sulfonyl group can stabilize the resulting metal complex.
This strategic incorporation of pyrimidine and sulfonyl units allows for the rational design of next-generation catalysts with improved stability, activity, and selectivity for a variety of metal-mediated transformations.
Mechanistic Aspects of Pyrimidine 4 Sulfinic Acid Derivatives in Biological Systems
Molecular Basis of Interaction with Biological Macromolecules
The interaction of pyrimidine (B1678525) derivatives with biological macromolecules is a cornerstone of their diverse pharmacological activities. The introduction of a sulfinic acid group at the 4-position of the pyrimidine ring creates a unique chemical entity with distinct electronic and steric properties that govern its interactions with proteins such as enzymes and receptors.
Derivatives containing the pyrimidine sulfonyl/sulfonamide scaffold, which are closely related to sulfinic acids, have been identified as potent inhibitors of specific enzymes. A prominent mechanism of action is covalent inhibition, where the pyrimidine derivative forms a permanent bond with the target protein.
A key example is the inhibition of Werner syndrome RecQ-like helicase (WRN), a critical enzyme in DNA repair. Certain 2-sulfonyl pyrimidines act as covalent inhibitors of WRN. nih.gov The underlying enzymatic reaction mechanism is a nucleophilic aromatic substitution (SNAr). In this process, a cysteine residue within the enzyme's active site attacks the electron-deficient C2 position of the pyrimidine ring. This attack leads to the formation of a covalent bond between the enzyme and the pyrimidine ring, with the concurrent displacement of a sulfinic acid as a leaving group. nih.gov This time-dependent inhibition is a hallmark of a covalent mechanism of action. nih.gov
Binding mode analysis reveals that these inhibitors are competitive with respect to adenosine (B11128) triphosphate (ATP) but noncompetitive with the DNA substrate. nih.gov This suggests that the inhibitors bind within the ATP-binding pocket of the WRN helicase domain, and the covalent modification of a nearby cysteine residue prevents ATP from binding and fueling the helicase activity. The potency of these compounds is largely driven by the binding affinity for the target protein rather than solely by their chemical reactivity. nih.gov
The following table details the inhibitory activity of several 2-sulfonyl/sulfonamide pyrimidine derivatives against WRN helicase.
| Compound ID | WRN Helicase IC50 (nM) | BLM Helicase IC50 (µM) | RecQL1 Helicase IC50 (µM) |
| H3B-859 | 865 | >50 | >50 |
| H3B-219 | 171 | >50 | >50 |
| H3B-960 | 200 | Not Determined | Not Determined |
| Compound 4 | 300 | Not Determined | Not Determined |
| Compound 5 | 1200 | Not Determined | Not Determined |
| Compound 6 | 1100 | Not Determined | Not Determined |
This table presents the half-maximal inhibitory concentration (IC50) values for selected pyrimidine derivatives against WRN helicase and other related helicases, demonstrating selectivity. Data sourced from reference nih.gov.
While specific crystal structures of pyrimidine-4-sulfinic acid bound to receptors are not extensively documented, the principles of its recognition can be inferred from studies of other pyrimidine derivatives interacting with various receptors, such as G protein-coupled receptors (GPCRs). nih.gov The recognition process is a multifactorial event governed by a combination of forces that stabilize the ligand within the receptor's binding pocket.
Key interactions that anchor pyrimidine derivatives to their biological targets often include:
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring and the oxygen atoms of the sulfinic acid group can act as hydrogen bond acceptors, while the hydrogen on the sulfinic acid can be a donor. These interactions with polar amino acid residues (e.g., asparagine, glutamine, serine) are crucial for affinity and specificity. tcmsp-e.com
Aromatic Stacking: The planar, aromatic nature of the pyrimidine ring facilitates π-π stacking or T-shaped interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the binding site. This provides a significant driving force for stable binding. tcmsp-e.com
Electrostatic Interactions: The sulfinic acid group is negatively charged at physiological pH (pKa ~2), allowing for strong electrostatic or ionic interactions with positively charged residues such as arginine, lysine, or histidine. nih.gov
For instance, in studies of pyrimidine derivatives binding to the human A2A adenosine receptor, key residues such as Phe168, Glu169, and Asn253 have been shown to stabilize the inhibitor's core through these types of interactions. tcmsp-e.com The contour maps generated from 3D-quantitative structure-activity relationship (3D-QSAR) analyses suggest that bulky, negatively charged groups on the pyrimidine ring can enhance binding affinity, a role that the sulfinic acid moiety could fulfill. tcmsp-e.com
| Interaction Type | Potential Pyrimidine-4-sulfinic Acid Moiety Involved | Potential Amino Acid Residues |
| Hydrogen Bonding | Ring Nitrogens, Sulfinic Acid Oxygens | Asn, Gln, Ser, Thr, Tyr |
| Aromatic Stacking | Pyrimidine Ring | Phe, Tyr, Trp |
| Electrostatic/Ionic | Anionic Sulfinate Group (-SO2⁻) | Arg, Lys, His |
This table summarizes the potential non-covalent interactions between a pyrimidine-4-sulfinic acid derivative and a biological receptor, based on general principles of ligand recognition.
Chemical Biology Probes and Tools Based on Pyrimidine-4-sulfinic Acid Structure
The unique reactivity of the pyrimidine sulfonyl scaffold has led to its development as a chemical biology tool. Specifically, 2-sulfonyl pyrimidines serve as covalent probes or "warheads" for activity-based protein profiling (ABPP). In this application, the pyrimidine acts as a reactive scaffold that targets specific nucleophilic residues, most notably cysteine, in proteins. nih.gov
The reaction results in the arylation of the cysteine residue, releasing the sulfinate as a leaving group. nih.govnih.gov This strategy can be used to:
Identify and Validate Drug Targets: By using a pyrimidine sulfonyl probe, researchers can identify proteins that are covalently modified, helping to uncover new therapeutic targets.
Map Active Sites: The specific cysteine residue that is modified by the probe can be identified using mass spectrometry, providing valuable information about the topology of the enzyme's active site.
Develop Selective Inhibitors: The pyrimidine core can be chemically modified to enhance its selectivity for a target protein over other proteins that may also have reactive cysteines.
The sulfinic acid itself, while being the leaving group, is an integral part of the probe's design, as its stability and properties influence the reactivity of the pyrimidine ring towards the target nucleophile. This approach is part of a broader class of strategies that use heteroaryl sulfones to achieve chemoselective cysteine arylation in complex biological systems. nih.gov
Biochemical Pathways and Cellular Processes Involving Sulfinic Acid Functional Groups in Pyrimidines
The standard biochemical pathways for pyrimidines, including de novo synthesis and catabolism, are well-established. nih.govcreative-proteomics.com The de novo pathway builds the pyrimidine ring from simple precursors like bicarbonate and aspartate, while catabolic pathways break down pyrimidine bases into water-soluble compounds such as beta-alanine (B559535) and β-aminoisobutyrate. nih.govcreative-proteomics.comwikipedia.org
Specific metabolic pathways dedicated to the synthesis or degradation of pyrimidine-4-sulfinic acid are not described in canonical metabolic charts. It is likely that such compounds arise not as primary metabolites but through secondary modification processes or as metabolic byproducts. Potential routes for their formation in biological systems could include:
Oxidation of Pyrimidine Thiols: The oxidation of pyrimidine derivatives containing a thiol (sulfhydryl) group, which may be present endogenously or introduced as xenobiotics, could lead to the formation of the corresponding sulfenic, sulfinic, and sulfonic acids.
Metabolism of Xenobiotics: Pyrimidine-based drugs or other foreign compounds containing a sulfonyl group may be metabolized in a way that generates a pyrimidine sulfinic acid derivative.
Byproduct of Covalent Inhibition: As seen in the case of WRN helicase inhibitors, pyrimidine sulfinic acid can be generated as a leaving group when a 2-sulfonyl pyrimidine drug covalently binds to its protein target. nih.gov
While the direct role of pyrimidine sulfinic acids in cellular processes is an area requiring further research, the biological significance of the sulfinic acid functional group in other contexts is well-documented. Cysteine sulfinic acid is a known post-translational modification that can modulate protein function and is involved in redox signaling. nih.gov The existence of enzymes like sulfiredoxin, which specifically reduce cysteine sulfinic acid, highlights the importance of this modification in cellular regulation. nih.gov This raises the possibility that pyrimidine sulfinic acids, should they be formed in the cell, could participate in similar signaling or regulatory pathways.
Advanced Analytical and Spectroscopic Characterization Techniques for Pyrimidine 4 Sulfinic Acid and Its Transformations
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of Pyrimidine-4-sulfinic acid in solution. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide a complete picture of the molecule's covalent framework.
¹H NMR Spectroscopy: The proton NMR spectrum of the pyrimidine (B1678525) ring is highly characteristic. The chemical shifts of the ring protons are influenced by the nitrogen heteroatoms and the electron-withdrawing sulfinic acid group. Typically, protons on the pyrimidine ring appear in the aromatic region of the spectrum. chemicalbook.comnih.gov For the parent pyrimidine, proton signals are observed at approximately δ 9.26 (H2), δ 8.78 (H4, H6), and δ 7.36 (H5). chemicalbook.com The introduction of the sulfinic acid group at the C4 position would significantly alter this pattern, leading to distinct signals for the remaining H2, H5, and H6 protons, with their precise chemical shifts dependent on the solvent and pH.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atoms of the pyrimidine ring typically resonate in the range of δ 100-175 ppm. amazonaws.com The carbon atom directly attached to the sulfinic acid group (C4) is expected to show a characteristic chemical shift due to the influence of the sulfur and oxygen atoms.
Mechanistic Insights: NMR is also powerful for studying reaction mechanisms. By monitoring the changes in the NMR spectrum over time, one can identify intermediates, track the formation of products, and elucidate the stereochemical outcome of transformations. For instance, the formation of a new stereocenter during a reaction involving the sulfinic acid moiety could be confirmed by the appearance of new, distinct signals in both the ¹H and ¹³C NMR spectra.
| Nucleus | Typical Chemical Shift Range (ppm) for Pyrimidine Derivatives | Information Provided |
| ¹H | δ 7.0 - 9.5 | Number and connectivity of protons, electronic environment. |
| ¹³C | δ 100 - 175 | Carbon skeleton, presence of functional groups. amazonaws.com |
Mass Spectrometry (MS) for Reaction Monitoring, Isotopic Labeling Studies, and Product Identification
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of Pyrimidine-4-sulfinic acid and to identify its transformation products by analyzing their mass-to-charge ratio (m/z).
Molecular Ion Determination: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent molecule and its products, confirming their identity.
Fragmentation Analysis: In tandem MS (MS/MS), the molecular ion is fragmented in a controlled manner, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For pyrimidine derivatives, common fragmentation pathways include the cleavage of substituent groups and the rupture of the pyrimidine ring itself. sphinxsai.comsapub.orgresearchgate.net For Pyrimidine-4-sulfinic acid, characteristic fragmentation would likely involve the loss of SO₂ (64 Da) or the ·SO₂H radical (81 Da) and cleavage of the C-S bond. libretexts.org
Isotopic Labeling Studies: MS is exceptionally well-suited for mechanistic studies using stable isotopes. By synthesizing Pyrimidine-4-sulfinic acid with isotopes such as ³⁴S, ¹⁸O (in the sulfinic acid group), or ¹⁵N (in the pyrimidine ring), one can trace the fate of these atoms through a chemical transformation. nih.govresearchgate.net For example, reacting an ¹⁸O-labeled sulfinic acid and analyzing the mass of the products can determine whether the oxygen atoms are retained or lost during the reaction, providing crucial mechanistic details. nih.gov
| Technique | Application | Typical Data Obtained |
| HRMS (e.g., ESI-TOF, Orbitrap) | Accurate mass determination and formula confirmation. | Mass-to-charge ratio (m/z) with <5 ppm error. |
| Tandem MS (MS/MS) | Structural elucidation through controlled fragmentation. | Fragmentation pattern, identification of structural motifs. sapub.org |
| Isotope Dilution MS | Quantitative analysis of the compound in complex mixtures. | Concentration of the analyte. nih.gov |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Functional Group Identification: The sulfinic acid group (-SO₂H) has strong and characteristic absorption bands in the IR spectrum. The S=O stretching vibration typically appears as a strong band in the region of 1090-1150 cm⁻¹. nih.gov The S-O stretch and O-H bend also give rise to characteristic bands. researchgate.net The pyrimidine ring itself has a series of characteristic skeletal vibrations (ring stretching and deformation modes) that can be observed in both IR and Raman spectra. nih.govmst.edunih.gov
Conformational Studies: The positions and shapes of vibrational bands can be sensitive to the molecule's conformation and its intermolecular interactions, such as hydrogen bonding. nih.govmst.edu For example, the O-H stretching frequency of the sulfinic acid group would be expected to shift to a lower wavenumber upon formation of a hydrogen bond, providing evidence for such interactions in the solid state or in solution.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
| Pyrimidine Ring | C=C, C=N stretching | 1400 - 1600 | IR, Raman nih.gov |
| Pyrimidine Ring | Ring breathing/deformation | 600 - 1000 | IR, Raman aps.org |
| Sulfinic Acid | S=O stretch | 1090 - 1150 | IR (Strong) nih.gov |
| Sulfinic Acid | S-O stretch | 850 - 950 | IR |
| Sulfinic Acid | O-H stretch | 2500 - 3300 (Broad, H-bonded) | IR |
X-ray Crystallography for Solid-State Structure Determination and Non-Covalent Interaction Analysis
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, confirming the molecular structure of Pyrimidine-4-sulfinic acid or its stable derivatives. mdpi.com
Beyond confirming the covalent structure, X-ray crystallography provides invaluable insights into the supramolecular assembly through non-covalent interactions. rsc.org For Pyrimidine-4-sulfinic acid, key interactions would include:
Hydrogen Bonding: The sulfinic acid group is a potent hydrogen bond donor (O-H) and acceptor (S=O). Crystallographic analysis would reveal how these groups interact with each other or with adjacent pyrimidine nitrogen atoms to form chains, dimers, or more complex networks. nih.gov
π-π Stacking: The aromatic pyrimidine rings can stack on top of each other, an interaction that plays a significant role in the packing of molecules in the crystal lattice. nih.govresearchgate.net
Sulfur-involved Interactions: The sulfur atom itself can participate in various non-covalent interactions that influence crystal packing. nih.gov
This information is critical for understanding the solid-state properties of the compound and can provide a basis for computational modeling. nih.gov
UV-Vis Spectroscopy for Electronic Transitions and Reaction Kinetics
UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic systems like pyrimidine exhibit characteristic absorptions in the UV region, typically arising from π→π* and n→π* transitions of the conjugated system and the nitrogen lone pairs. nih.gov
The pyrimidine ring itself shows absorption bands, and the attachment of a sulfinic acid group, acting as an auxochrome, can cause a shift in the wavelength of maximum absorbance (λ_max) and/or a change in the molar absorptivity. researchgate.net
This technique is particularly useful for studying reaction kinetics. By monitoring the change in absorbance at a specific wavelength corresponding to a reactant or product, the rate of a reaction can be determined. For example, if a transformation of Pyrimidine-4-sulfinic acid leads to a product with a different chromophore, the progress of the reaction can be followed spectrophotometrically, allowing for the calculation of rate constants and other kinetic parameters. nih.gov
Chiroptical Methods (CD, ORD) for Characterization of Enantiomerically Pure Pyrimidine-4-sulfinic Acid Analogues
Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the characterization of chiral molecules. While Pyrimidine-4-sulfinic acid itself is achiral, these techniques would be vital for studying enantiomerically pure analogues or derivatives.
Chirality could be introduced into the molecule, for example, by:
Substitution with a chiral group on the pyrimidine ring.
Transformations of the sulfinic acid that result in a stereogenic sulfur center, such as in the formation of a sulfoxide (B87167).
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformation of the molecule in solution. Each enantiomer of a chiral pyrimidine derivative would produce a mirror-image CD spectrum.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. It can also be used to determine the absolute configuration of chiral compounds and to study conformational changes.
These techniques are indispensable for confirming the enantiomeric purity of a chiral product and for assigning its absolute stereochemistry, often in conjunction with theoretical calculations.
Future Research Directions and Emerging Applications
Development of Sustainable and Environmentally Benign Synthetic Methodologies for Pyrimidine-4-sulfinic Acid
The principles of green chemistry are increasingly pivotal in modern organic synthesis. Future research will likely focus on developing more sustainable and environmentally friendly methods for the synthesis of pyrimidine-4-sulfinic acid. Current synthetic strategies often rely on harsh reagents and generate significant waste. A shift towards greener alternatives is essential for both laboratory-scale research and potential industrial applications.
Key areas of development could include:
Catalytic Approaches: The exploration of transition-metal-catalyzed or even metal-free catalytic systems could provide more efficient and selective routes to pyrimidine-4-sulfinic acid. rsc.org For instance, methods analogous to the palladium-catalyzed coupling of aryl halides with sulfur dioxide surrogates could be adapted for pyrimidine (B1678525) systems. organic-chemistry.org The use of earth-abundant metal catalysts would be particularly advantageous from a sustainability perspective.
Use of Sulfur Dioxide Surrogates: Traditional methods for introducing the sulfinic acid moiety often involve the use of gaseous sulfur dioxide, which is toxic and difficult to handle. The development and application of solid, stable, and easily handleable sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) or sodium hydroxymethanesulfinate (Rongalite), present a much safer and more convenient alternative. organic-chemistry.orgnih.gov
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. Developing a flow-based synthesis for pyrimidine-4-sulfinic acid could lead to a more efficient and reproducible manufacturing process.
Solvent Selection: A move away from hazardous organic solvents towards greener alternatives like water, ethanol, or even solvent-free conditions would significantly improve the environmental footprint of the synthesis. wjarr.com Microwave-assisted organic synthesis in greener solvents is another promising avenue. mdpi.com
| Synthetic Strategy | Key Features & Advantages | Potential for Pyrimidine-4-sulfinic Acid Synthesis |
| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance. | Adaptation of existing cross-coupling methodologies for C-S bond formation on the pyrimidine ring. |
| Sulfur Dioxide Surrogates | Improved safety and handling compared to gaseous SO2. | Direct sulfinylation of activated pyrimidine precursors. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Development of a continuous and automated synthesis protocol. |
| Green Solvents/Solvent-Free | Reduced environmental impact and potential for simplified workup. | Exploration of aqueous or microwave-assisted synthetic conditions. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The sulfinic acid functional group is known for its rich and diverse reactivity, capable of acting as both a nucleophile and an electrophile under different conditions. Future research should aim to uncover novel reactivity patterns of pyrimidine-4-sulfinic acid, leading to the synthesis of new classes of pyrimidine-containing compounds.
Potential areas of exploration include:
Divergent Reactivity: The reactivity of sulfinates can often be controlled to proceed through different pathways, leading to a variety of products from the same starting materials. nih.govrsc.org For example, the reaction of pyrimidine-4-sulfinate with electrophiles could be directed towards either C- or S-alkylation/arylation by careful choice of reaction conditions. The interplay between one- and two-electron pathways could also be exploited to achieve divergent synthesis. nih.gov
Radical Chemistry: The generation of sulfonyl radicals from sulfinic acids is a powerful tool in organic synthesis. Investigating the generation and subsequent reactions of pyrimidine-4-sulfonyl radicals could open up new avenues for C-C and C-heteroatom bond formation.
Asymmetric Synthesis: The development of catalytic asymmetric reactions involving pyrimidine-4-sulfinic acid as a prochiral nucleophile would be a significant advance, allowing for the synthesis of enantioenriched pyrimidine derivatives with potential applications in medicinal chemistry.
Reaction with Novel Electrophiles: Exploring the reactivity of pyrimidine-4-sulfinic acid with a wider range of electrophiles, beyond simple alkyl halides, could lead to the discovery of unprecedented transformations and the synthesis of complex molecular architectures.
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry is an indispensable tool for understanding and predicting the properties and reactivity of molecules. Advanced computational modeling of pyrimidine-4-sulfinic acid can provide valuable insights that can guide experimental work.
Future computational studies could focus on:
Electronic Structure and Reactivity: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbital energies, and charge distribution of pyrimidine-4-sulfinic acid. mdpi.comju.edu.sa This information can be used to predict its reactivity towards various electrophiles and nucleophiles and to rationalize experimentally observed reactivity patterns. nih.gov
Reaction Mechanisms: Computational modeling can be used to elucidate the mechanisms of reactions involving pyrimidine-4-sulfinic acid, including the identification of transition states and intermediates. This can aid in the optimization of reaction conditions and the design of more efficient synthetic routes.
Material Properties: For applications in materials science, computational methods can be used to predict the electronic, optical, and mechanical properties of polymers or other materials incorporating the pyrimidine-4-sulfinic acid moiety. This can accelerate the discovery of new materials with desired functionalities.
QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of pyrimidine-4-sulfinic acid derivatives with their biological activity or material properties. mdpi.com These models can then be used to design new compounds with enhanced performance.
| Computational Method | Application to Pyrimidine-4-sulfinic Acid | Expected Insights |
| Density Functional Theory (DFT) | Electronic structure calculation, reaction mechanism investigation. | Understanding of reactivity, prediction of reaction outcomes. |
| Molecular Dynamics (MD) | Simulation of conformational dynamics and interactions in solution or materials. | Insight into the behavior of the molecule in different environments. |
| QSAR Modeling | Correlation of molecular structure with properties. | Predictive tool for designing new molecules with desired activities. |
Design and Synthesis of Next-Generation Chemical Tools and Probes for Mechanistic Biological Studies
The unique properties of the pyrimidine-4-sulfinic acid scaffold make it an attractive starting point for the design and synthesis of novel chemical tools and probes for studying biological systems. While much of the focus in the field of redox biology has been on sulfenic acid, the related sulfinic acid also plays important biological roles. nih.govnih.gov
Future research in this area could involve:
Fluorescent Probes: By attaching a fluorophore to the pyrimidine-4-sulfinic acid core, it may be possible to develop fluorescent probes for detecting specific analytes or monitoring biological processes. The sulfinic acid moiety could act as a recognition element or a reactive handle for covalent labeling.
Affinity-Based Probes: Pyrimidine-4-sulfinic acid derivatives could be designed as affinity-based probes to identify and study the binding partners of specific proteins or enzymes. These probes could be used in chemical proteomics studies to elucidate cellular signaling pathways.
Covalent Inhibitors: The reactivity of the sulfinic acid group could be harnessed to design covalent inhibitors that target specific enzymes. acs.org This approach has been successful for other classes of compounds and could be a fruitful area of research for pyrimidine-4-sulfinic acid derivatives.
Probes for Studying Redox Biology: Given the connection between sulfinic acids and cellular redox processes, pyrimidine-4-sulfinic acid-based probes could be developed to study the role of oxidative stress in health and disease.
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology
The full potential of pyrimidine-4-sulfinic acid will be realized through interdisciplinary research that bridges the gap between traditional scientific disciplines. The unique combination of a heterocyclic ring and a sulfinic acid functional group provides opportunities for innovation at the interface of organic chemistry, materials science, and chemical biology.
Examples of interdisciplinary research directions include:
Functional Materials: Incorporating pyrimidine-4-sulfinic acid into polymers or other materials could lead to the development of new functional materials with applications in electronics, sensing, or catalysis. The pyrimidine ring can participate in π-π stacking interactions, while the sulfinic acid group can be used for further functionalization or to impart specific properties. nih.gov
Supramolecular Chemistry: The hydrogen bonding capabilities of the pyrimidine ring and the sulfinic acid group make pyrimidine-4-sulfinic acid an interesting building block for the construction of supramolecular assemblies. nih.govresearchgate.net These assemblies could have applications in areas such as drug delivery, catalysis, and molecular recognition.
Medicinal Chemistry: Pyrimidine and sulfonamide moieties are common pharmacophores in drug discovery. nih.govjacsdirectory.com The hybridization of these two functionalities in pyrimidine-4-sulfinic acid derivatives could lead to the discovery of new therapeutic agents with novel mechanisms of action. nih.gov
Bioconjugation: The reactivity of the sulfinic acid group could be utilized for the site-specific modification of proteins and other biomolecules. This could have applications in the development of antibody-drug conjugates, diagnostic agents, and other biotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
